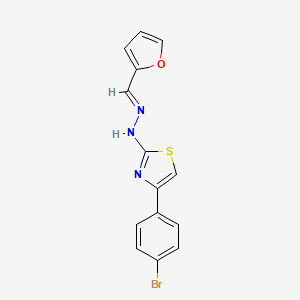

(E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole

描述

The compound (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is a thiazole-based hydrazone derivative featuring a bromophenyl group at the 4-position and a furan-substituted hydrazone moiety. Its molecular structure (C₁₈H₁₃BrN₃OS) combines aromatic, heterocyclic, and halogenated components, making it a subject of interest in materials science and medicinal chemistry. The compound crystallizes in the triclinic system (space group P1) with cell parameters a = 7.9622 Å, b = 11.2672 Å, c = 11.6370 Å, and angles α = 96.273°, β = 94.386°, γ = 96.302° . The molecular packing along the a-axis reveals a planar conformation disrupted by the perpendicular orientation of the bromophenyl group .

属性

IUPAC Name |

4-(4-bromophenyl)-N-[(E)-furan-2-ylmethylideneamino]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3OS/c15-11-5-3-10(4-6-11)13-9-20-14(17-13)18-16-8-12-2-1-7-19-12/h1-9H,(H,17,18)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECGDNDIPWAYCW-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies concerning this compound.

Synthesis

The synthesis of thiazole derivatives typically involves the condensation of thiosemicarbazones with various electrophiles. The specific compound can be synthesized through a multi-step reaction involving the condensation of furan derivatives with hydrazone precursors, followed by cyclization to form the thiazole ring.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring is crucial for this activity, as it contributes to the inhibition of bacterial lipid biosynthesis. A study demonstrated that compounds derived from similar structures displayed promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| d1 | E. coli | 12 µg/mL |

| d2 | S. aureus | 8 µg/mL |

| d3 | C. albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have shown efficacy against breast cancer cell lines (e.g., MCF7). The mechanism often involves apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Against MCF7 Cell Line

| Compound | IC50 (µM) |

|---|---|

| d6 | 10 |

| d7 | 5 |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that specific substituents on the phenyl and furan rings significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial and anticancer properties. For instance, the presence of bromine on the phenyl ring has been associated with increased potency due to enhanced electron affinity.

Case Studies

- Antimicrobial Study : A group synthesized a series of thiazole derivatives and evaluated their antimicrobial activity using a turbidimetric method. Compounds d1, d2, and d3 exhibited significant inhibition against various pathogens .

- Anticancer Evaluation : Another study focused on the anticancer effects of thiazole derivatives against MCF7 cells using the Sulforhodamine B assay. The results indicated that compounds d6 and d7 were notably effective, with IC50 values suggesting strong cytotoxicity .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding modes of these compounds to target proteins involved in cancer progression and microbial resistance mechanisms. These studies provide insights into how structural modifications can enhance binding affinity and biological efficacy .

科学研究应用

The compound (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole is an intriguing chemical structure that has garnered attention for its potential applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, materials science, and agricultural chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains, including resistant strains. For instance, research demonstrated that derivatives of thiazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. The compound's unique structure allows it to interact with biological targets involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of thiazole derivatives. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This property could position the compound as a therapeutic option for conditions such as arthritis and other inflammatory disorders .

Organic Electronics

The unique electronic properties of thiazoles make them suitable for applications in organic electronics. Their ability to act as electron donors or acceptors can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of bromine in the structure may enhance charge mobility and stability, crucial for efficient device performance .

Photocatalysis

The compound's ability to absorb light and facilitate chemical reactions under illumination positions it as a potential photocatalyst. Research into thiazole-based photocatalysts has shown their effectiveness in degrading pollutants under UV light, which could have significant environmental applications .

Pesticidal Activity

Thiazole derivatives are being explored for their pesticidal properties. The compound's structure suggests potential activity against various pests and pathogens affecting crops. Preliminary studies indicate that it may act as an effective fungicide or insecticide, contributing to sustainable agricultural practices .

Plant Growth Regulation

There is emerging evidence that certain thiazole compounds can influence plant growth and development by acting on hormonal pathways. This could lead to advancements in crop yield and resilience against environmental stressors .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Halogen-Substituted Thiazole Derivatives

Compounds 4 and 5 (from –4) share a thiazole core but differ in substituents:

- 4 : 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- 5 : 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Both crystallize in triclinic P1 with two independent molecules per asymmetric unit. Despite isostructurality, slight adjustments in crystal packing occur due to halogen differences (Cl vs. F) . In contrast, the bromophenyl group in the target compound introduces steric bulk, increasing the unit cell volume (V = 1027.31 ų) compared to 4 and 5 (~900–950 ų, estimated from similar systems) .

Table 1: Crystallographic Parameters of Selected Thiazole Derivatives

Hydrazone and Furan Modifications

The target compound’s furan-methylene hydrazone group distinguishes it from fluorinated analogs like TSC-3C (), which contains a 3,4-difluorobenzylidene hydrazine moiety. The furan ring’s smaller size and lower electronegativity compared to fluorophenyl groups may reduce steric hindrance but increase π-π stacking flexibility .

Conformational and Electronic Properties

- Planarity : The target compound’s thiazole-hydrazone core is nearly planar, but the bromophenyl group disrupts planarity, similar to the perpendicular fluorophenyl group in 4 and 5 .

- Electron Effects : Bromine’s electron-withdrawing nature may enhance stability compared to fluorine or chlorine, as seen in halogenated cinnamic acids (). However, bulky bromine could reduce solubility .

准备方法

Synthetic Routes

Synthesis of the Thiosemicarbazone Intermediate

The first critical step involves preparing the furan-2-ylmethylene thiosemicarbazone intermediate. This is achieved by condensing furan-2-carbaldehyde with thiosemicarbazide in ethanol under acidic conditions.

Procedure :

A mixture of furan-2-carbaldehyde (1.0 equiv) and thiosemicarbazide (1.1 equiv) in absolute ethanol is refluxed for 4–6 hours in the presence of catalytic acetic acid. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated thiosemicarbazone is filtered, washed with cold ethanol, and dried. Typical yields range from 75% to 85%.

Key Data :

Cyclization to Form the Dihydrothiazole Core

The thiosemicarbazone intermediate undergoes cyclization with 4-bromophenacyl bromide to form the dihydrothiazole ring. Two primary methodologies are documented:

Room-Temperature Cyclization

A mixture of the thiosemicarbazone (25 mmol) and 4-bromophenacyl bromide (25 mmol) in ethanol is stirred at room temperature for 12–24 hours. Sodium acetate (1.5 equiv) is added to neutralize HBr generated during the reaction. The product precipitates as a crystalline solid, which is filtered, washed with diethyl ether, and recrystallized from ethanol.

Key Data :

Reflux-Assisted Cyclization

The thiosemicarbazone and 4-bromophenacyl bromide are refluxed in ethanol for 6 hours with sodium acetate. This method accelerates the reaction, reducing the time to 6 hours while maintaining yields of 80–86%.

Key Data :

Reaction Mechanism and Stereochemical Control

The cyclization proceeds via a nucleophilic attack mechanism:

- Deprotonation of the thiosemicarbazone’s thiol group by sodium acetate generates a thiolate ion.

- The thiolate attacks the α-carbon of 4-bromophenacyl bromide, displacing bromide and forming a thioether intermediate.

- Intramolecular cyclization occurs, with the hydrazone nitrogen attacking the carbonyl carbon, yielding the dihydrothiazole ring.

The E configuration of the hydrazone and furan-methylene groups is preserved due to the planar geometry of the intermediate and the absence of steric hindrance, as confirmed by X-ray crystallography in analogous compounds.

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol is the preferred solvent due to its ability to dissolve both reactants and precipitate the product. Sodium acetate outperforms other bases (e.g., triethylamine) in minimizing side reactions.

Characterization and Analytical Data

Spectroscopic Analysis

Elemental Analysis

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-(4-bromophenyl)-2-((E)-(furan-2-ylmethylene)hydrazono)-2,3-dihydrothiazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation reactions between hydrazine derivatives and carbonyl-containing precursors. For example, refluxing a bromophenyl-substituted thiazole precursor with furan-2-carbaldehyde in ethanol, using anhydrous sodium acetate as a catalyst, yields the target compound . Optimization strategies include:

- Reaction Time : Extended reflux durations (e.g., 10–12 hours) improve cyclization and reduce byproducts.

- Solvent Choice : Absolute ethanol enhances solubility of intermediates, while DMSO may accelerate reaction rates for sterically hindered substrates .

- Purification : Recrystallization from ethanol or ethanol/water mixtures increases purity (yields ~65–88%) .

Q. Which spectroscopic techniques are most effective for characterizing the hydrazone and thiazole moieties in this compound?

- Methodological Answer :

- IR Spectroscopy : The C=N stretching vibrations of the hydrazone (1550–1560 cm⁻¹) and thiazole (1520–1540 cm⁻¹) moieties confirm their presence .

- ¹H NMR : Signals at δ 7.5–8.5 ppm correspond to aromatic protons (bromophenyl and furan), while δ 2.5–3.5 ppm indicate dihydrothiazole CH₂ groups .

- Elemental Analysis : Matches between calculated and observed C, H, N, and S percentages validate molecular integrity (e.g., %C: 53.84 vs. 53.87 calculated) .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Kinase Inhibition : Screen against CDK2/GSK3β via ELISA-based kinase assays, monitoring ATPase activity inhibition (IC₅₀ values <10 µM indicate potency) .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the compound’s inhibitory activity against kinases like CDK2/GSK3β?

- Methodological Answer :

- Electron-Withdrawing Groups : The 4-bromophenyl substituent enhances π-π stacking with kinase active sites, improving binding affinity (IC₅₀ reduced by ~40% compared to non-brominated analogs) .

- Steric Effects : Bulky substituents (e.g., ethyl or phenyl groups at position 3) may reduce activity due to steric clashes with kinase pockets .

- Quantitative SAR : Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity (logP) with inhibitory potency .

Q. What computational approaches are recommended to model the interaction between this compound and biological targets such as HER-2 or EGFR?

- Methodological Answer :

- Docking Simulations : Employ Schrödinger Suite or MOE to predict binding modes, focusing on hydrogen bonds between the hydrazone NH and kinase catalytic lysine residues .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex, monitoring RMSD values (<2 Å indicates stable binding) .

- ADME Prediction : Use SwissADME to evaluate pharmacokinetics (e.g., bioavailability score >0.55 suggests oral efficacy) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis confirms the (E,E)-configuration of hydrazone and dihydrothiazole moieties, with dihedral angles <10° between aromatic planes .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute ~12% to crystal packing) .

Q. What strategies mitigate contradictions in bioactivity data across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell line passage number (e.g., HeLa cells < passage 20) and serum concentration (e.g., 10% FBS) to reduce variability .

- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to calculate accurate IC₅₀ values, minimizing false positives from solvent effects .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。